4-Methylumbelliferyl-alpha-D-galactopyranoside

Catalog No.
S609173
CAS No.
38597-12-5
M.F
C16H18O8
M. Wt
338.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylumbelliferyl-alpha-D-galactopyranoside

CAS Number

38597-12-5

Product Name

4-Methylumbelliferyl-alpha-D-galactopyranoside

IUPAC Name

4-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Molecular Formula

C16H18O8

Molecular Weight

338.31 g/mol

InChI

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16+/m1/s1

InChI Key

YUDPTGPSBJVHCN-CHUNWDLHSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

4-methylumbelliferone-alpha-D-galactoside, 4-methylumbelliferyl galactose, 4-methylumbelliferyl-alpha-D-galactopyranoside, 4-methylumbelliferyl-beta-D-galactopyranoside, 4-methylumbelliferyl-beta-D-galactoside, 4-methylumbelliferyl-galactopyranoside, 4-methylumbelliferyl-galactopyranoside, ((alpha-D)-galactopyranosyloxy)-isomer, 4-methylumbelliferyl-galactopyranoside, ((beta-D)-galactosyloxy)-isomer, 4-MUBF-GP

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

Application as a Substrate for α-Galactosidase-A Activity Assay

4-Methylumbelliferyl-alpha-D-galactopyranoside (4-MUG) is a valuable tool in scientific research due to its application as a fluorogenic substrate for the enzyme α-galactosidase-A (α-Gal A). This enzyme plays a crucial role in the breakdown of complex carbohydrates, specifically galactose-containing molecules, in the human body [, , ].

Assay Principle:

4-MUG is a synthetic molecule that combines a galactose sugar moiety (α-D-galactopyranoside) linked to a non-fluorescent aglycone group, 4-methylumbelliferone. When α-Gal A cleaves the glycosidic bond between the galactose and the aglycone, it releases free 4-methylumbelliferone [, ]. This liberated aglycone possesses intrinsic fluorescence, meaning it emits light at a specific wavelength when excited with ultraviolet (UV) light [].

Measurement and Advantages:

The fluorescence intensity of the released 4-methylumbelliferone is directly proportional to the α-Gal A activity in the sample. By measuring the fluorescence intensity using a spectrophotometer, researchers can quantify the enzyme's activity in various biological samples, including cell lysates, tissue homogenates, and even blood serum [].

This method offers several advantages over traditional assays for α-Gal A activity. It is:

  • Highly sensitive: Even minute amounts of enzyme activity can be detected due to the amplified signal from the fluorescent product [].
  • Continuous monitoring: The reaction progress can be monitored in real-time, allowing for kinetic studies of the enzyme [].
  • Simple and specific: The assay is relatively simple to perform and exhibits minimal interference from other enzymes in the sample, making it specific for α-Gal A activity [].

These characteristics make 4-MUG a valuable tool for researchers studying various aspects of α-Gal A, including:

  • Diagnosis of Fabry disease: A rare genetic disorder caused by α-Gal A deficiency [].
  • Investigating the regulation and function of α-Gal A in various biological processes [, ].
  • Screening for drugs that modulate α-Gal A activity for therapeutic purposes [].

4-Methylumbelliferyl-alpha-D-galactopyranoside is a chemical compound that serves as a fluorogenic substrate for the enzyme alpha-D-galactosidase. This compound is a derivative of 4-methylumbelliferone, which belongs to the class of coumarins, and it features an alpha-D-galactopyranoside moiety. The compound is recognized for its ability to produce a fluorescent signal upon enzymatic cleavage, making it valuable in various biochemical assays and research applications .

4-MUG acts as a substrate for α-Gal A. The enzyme recognizes and cleaves the glycosidic bond between the galactose and 4-MU moieties. This cleavage releases free galactose and the fluorescent 4-MU. The amount of fluorescence is proportional to the α-Gal A activity in the sample, allowing for its quantification.

  • Safety Data Sheet (SDS): Refer to the SDS from the supplier for specific hazard information, including appropriate personal protective equipment (PPE) to wear while handling 4-MUG [e.g., Sigma Aldrich SDS # M7633].

The primary chemical reaction involving 4-Methylumbelliferyl-alpha-D-galactopyranoside is its hydrolysis by alpha-D-galactosidase. When this enzyme acts on the substrate, it cleaves the glycosidic bond, resulting in the release of 4-methylumbelliferone, which exhibits strong fluorescence. The reaction can be summarized as follows:

4 Methylumbelliferyl alpha D galactopyranoside+H2O D galactosidase4 methylumbelliferone+D galactose\text{4 Methylumbelliferyl alpha D galactopyranoside}+\text{H}_2\text{O}\xrightarrow{\text{ D galactosidase}}\text{4 methylumbelliferone}+\text{D galactose}

This reaction is crucial for quantitative assays where the fluorescence intensity correlates with enzyme activity .

4-Methylumbelliferyl-alpha-D-galactopyranoside is primarily used as a substrate in enzymatic assays to measure alpha-D-galactosidase activity. This enzyme plays a significant role in carbohydrate metabolism by hydrolyzing galactose-containing oligosaccharides and polysaccharides. The biological activity of this compound makes it useful in various fields, including clinical diagnostics for lysosomal storage disorders such as Fabry disease, where alpha-D-galactosidase deficiency occurs .

The synthesis of 4-Methylumbelliferyl-alpha-D-galactopyranoside can be achieved through several methods, typically involving the glycosylation of 4-methylumbelliferone with a galactose donor. Common synthetic routes include:

  • Glycosylation Reactions: Utilizing activated galactose derivatives in the presence of appropriate catalysts or conditions to facilitate the formation of the glycosidic bond.
  • Enzymatic Synthesis: Employing glycosyltransferases that can catalyze the transfer of galactose to 4-methylumbelliferone under mild conditions.

These methods allow for efficient production of the compound with high purity suitable for research applications .

The primary applications of 4-Methylumbelliferyl-alpha-D-galactopyranoside include:

  • Enzyme Activity Assays: Used extensively in laboratory settings to quantify alpha-D-galactosidase activity.
  • Clinical Diagnostics: Assists in diagnosing metabolic disorders related to galactose metabolism.
  • Research: Serves as a tool for studying carbohydrate metabolism and enzyme kinetics in various biological systems .

Interaction studies involving 4-Methylumbelliferyl-alpha-D-galactopyranoside typically focus on its relationship with alpha-D-galactosidase and other enzymes that may influence its hydrolysis. Research has shown that factors such as pH, temperature, and the presence of inhibitors can significantly affect the reaction kinetics and fluorescence output. These studies are crucial for optimizing assay conditions and understanding enzyme mechanisms .

Several compounds share structural or functional similarities with 4-Methylumbelliferyl-alpha-D-galactopyranoside. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Methylumbelliferyl-beta-D-glucopyranosideGlycosideSubstrate for beta-glucosidase; different sugar moiety
4-Methylumbelliferyl-alpha-D-mannopyranosideGlycosideSubstrate for alpha-mannosidase; distinct sugar moiety
7-Amino-4-methylcoumarin-3-acetic acidFluorogenic compoundUsed in various fluorometric assays; lacks sugar moiety
4-Methylumbelliferyl-beta-D-xylopyranosideGlycosideSubstrate for beta-xylosidase; different sugar moiety

The uniqueness of 4-Methylumbelliferyl-alpha-D-galactopyranoside lies in its specific interaction with alpha-D-galactosidase, providing a reliable method for measuring this enzyme's activity in various biological contexts .

4-Methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gal, CAS 38597-12-5) emerged as a pivotal fluorogenic substrate in the 1970s, enabling precise quantification of α-galactosidase A (GLA) activity. Its development addressed the need for sensitive assays to study glycosidase enzymes involved in lysosomal storage disorders. Early work demonstrated its utility in detecting GLA deficiencies linked to Fabry disease, a breakthrough that transformed diagnostic methodologies. The compound's design leverages the 4-methylumbelliferone fluorophore, which emits intense fluorescence (λex 365 nm, λem 440 nm) upon enzymatic cleavage, providing a quantifiable signal proportional to enzyme activity.

Theoretical Framework in Enzyme-Substrate Studies

4MU-α-Gal operates via a two-step mechanism:

  • Enzymatic hydrolysis: GLA cleaves the α-1,4-glycosidic bond, releasing 4-methylumbelliferone.
  • Fluorophore activation: The free fluorophore becomes fluorescent at alkaline pH (optimal detection at pH 10).

Kinetic studies reveal a Michaelis constant (Km) of 144 μM and maximum velocity (Vmax) of 5.74 pmol/min for coffee bean α-galactosidase at pH 5.9. Human GLA exhibits similar kinetics, with mutations in Fabry disease patients altering these parameters significantly (e.g., Km increases to 102 μM at pH 4.5 in some variants).

Principles of Fluorescence Generation

4MU-α-Gal operates as a fluorogenic substrate through enzymatic cleavage by α-galactosidase-A, which hydrolyzes the glycosidic bond to release 4-methylumbelliferone (4MU). This aglycone product exhibits pH-dependent fluorescence:

  • Neutral to alkaline conditions (pH ≥ 7.0): 4MU exists in its deprotonated anion form, emitting strong fluorescence at 445 nm when excited at 360 nm [6].
  • Acidic conditions (pH 4.0–6.0): The protonated molecular form predominates, with excitation at 320 nm and emission at 445 nm, though intensity diminishes as pH decreases [6].

The reaction’s fluorescence output correlates directly with enzyme activity, enabling quantitative measurements. For instance, α-galactosidase-A from human plasma exhibits a K~m~ of 1.9 mM for 4MU-α-Gal, indicating moderate substrate affinity [5].

Research Applications of Fluorescence Properties

Enzyme Kinetics and Mutant Characterization

4MU-α-Gal is widely used to study α-galactosidase-A variants linked to Fabry disease. Purified mutant enzymes show divergent kinetic parameters:

MutationK~m~ (mM)V~max~ (mmol/h/mg)
Wild-type2.82.56
E59K16.36.13
R112H5.81.52
M296V2.44.06

Data derived from transfected COS-7 cell assays [4].

The E59K mutant’s elevated K~m~ (16.3 mM vs. wild-type 2.8 mM) suggests impaired substrate binding, while its higher V~max~ (6.13 mmol/h/mg) indicates compensatory catalytic efficiency [4].

Microbial Identification

Bacterial species are differentiated based on α-galactosidase activity. Hydrolysis of 4MU-α-Gal by Bacteroides species yields fluorescent 4MU, distinguishing them from non-hydrolytic microbes [3].

Food Industry Quality Control

The substrate detects α-galactosidase activity in foodborne microbes, ensuring enzymatic integrity during processing. For example, residual enzyme activity in legume-based products can be quantified to optimize thermal inactivation protocols [3].

Environmental Factors Affecting Research Outcomes

pH Dependence

  • Enzyme activity: α-Galactosidase-A exhibits maximal activity at pH 4.6 in citrate buffer, with <50% activity at pH ≥ 5.5 [4].
  • Fluorescence stability: 4MU fluorescence intensity varies with pH (Figure 1):
pH RangeFluorescence Intensity (445 nm)
4.0–7.0Moderate, λ~ex~ 320 nm
7.0–10.4High, λ~ex~ 360 nm
>10.4Quenched

Adapted from fluorescence spectral data [6].

Temperature Effects

  • Storage: 4MU-α-Gal remains stable at -20°C but degrades at room temperature, necessitating cold storage for long-term use [1].
  • Assay conditions: Incubation at 37°C optimizes enzymatic hydrolysis, with activity declining by >50% at temperatures ≤25°C or ≥45°C [4].

Buffer Composition

  • Citrate buffers (0.1 M, pH 4.6) maintain enzyme stability during assays, whereas phosphate buffers (pH 7.5) accelerate denaturation. For example, wild-type α-galactosidase-A retains >50% activity after 90 minutes in citrate but degrades within 15 minutes in phosphate [4].
  • Additives: 1 μM deoxygalactonojirimycin (DGJ) stabilizes mutant enzymes (e.g., E59K) in phosphate buffer, extending half-life from 15 to 90 minutes [4].

XLogP3

-0.8

Appearance

Assay:≥98%A crystalline solid

MeSH Pharmacological Classification

Fluorescent Dyes

Wikipedia

4-methylumbelliferyl alpha-D-galactoside

Dates

Last modified: 09-14-2023

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